6-(2-Cyclopentylethyl)pyrimidine-4-carboxylic acid
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Overview
Description
6-(2-Cyclopentylethyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Cyclopentylethyl)pyrimidine-4-carboxylic acid can be achieved through several methods One common approach involves the use of substituted pyrimidine-4-carboxylic acid derivativesReaction conditions often involve the use of catalysts such as palladium and reagents like phosphorus trichloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Cyclopentylethyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(2-Cyclopentylethyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-Cyclopentylethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acid: Similar in structure but contains a thiophene ring.
Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid: Contains a pyrrolo ring and is used in similar applications
Uniqueness
6-(2-Cyclopentylethyl)pyrimidine-4-carboxylic acid is unique due to its specific cyclopentylethyl substitution, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
6-(2-cyclopentylethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)11-7-10(13-8-14-11)6-5-9-3-1-2-4-9/h7-9H,1-6H2,(H,15,16) |
InChI Key |
LRVYXZVBAIFUFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC2=CC(=NC=N2)C(=O)O |
Origin of Product |
United States |
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